9-(2,2-diethoxyethyl)-9H-carbazole
Overview
Description
9-(2,2-diethoxyethyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core with a 2,2-diethoxyethyl substituent at the 9-position, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-diethoxyethyl)-9H-carbazole typically involves the alkylation of carbazole with 2,2-diethoxyethyl halides under basic conditions. A common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2,2-diethoxyethyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,2-diethoxyethyl)-9H-carbazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, carbazole derivatives, including this compound, are studied for their potential therapeutic properties. These compounds have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 9-(2,2-diethoxyethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2,2-diethoxyethyl group can influence the compound’s solubility, bioavailability, and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: Similar in structure but lacks the diethoxy group, resulting in different chemical properties.
9-(2-methoxyethyl)-9H-carbazole: Contains a methoxy group instead of a diethoxy group, affecting its reactivity and applications.
9-(2,2-dimethoxyethyl)-9H-carbazole: Similar structure with dimethoxy substituents, leading to variations in physical and chemical properties.
Uniqueness
The presence of the 2,2-diethoxyethyl group in 9-(2,2-diethoxyethyl)-9H-carbazole imparts unique solubility and reactivity characteristics, making it distinct from other carbazole derivatives. This uniqueness allows for its specialized use in various scientific and industrial applications.
Properties
IUPAC Name |
9-(2,2-diethoxyethyl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-20-18(21-4-2)13-19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12,18H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPOZQBIMXOJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365445 | |
Record name | 9-(2,2-diethoxyethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74914-81-1 | |
Record name | 9-(2,2-diethoxyethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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